2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
2-(3-Methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at position 1 with a propane-1-sulfonyl group and at position 6 with a 3-methylphenyl acetamide moiety. The propane-1-sulfonyl group enhances solubility compared to aromatic sulfonamides, while the 3-methylphenyl substituent may optimize lipophilicity for membrane permeability .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-12-27(25,26)23-11-5-8-18-15-19(9-10-20(18)23)22-21(24)14-17-7-4-6-16(2)13-17/h4,6-7,9-10,13,15H,3,5,8,11-12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUJLTHLDFTNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available research findings, including case studies and experimental data.
- IUPAC Name : 2-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
- Molecular Formula : C21H26N2O3S
- Molecular Weight : 386.5 g/mol
- CAS Number : 946213-60-1
Biological Activity Overview
The biological activity of the compound has been evaluated in various contexts, including its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested :
- HepG2 (liver cancer)
- A2780 (ovarian cancer)
- KB (oral cancer)
In a study evaluating related compounds, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties. The mechanism of action often involved the induction of apoptosis and disruption of cell cycle progression .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <5 | Induction of apoptosis |
| A2780 | 0.8 | Cell cycle arrest and mitochondrial damage |
| KB | <5 | Disruption of membrane integrity |
Mechanistic Studies
Mechanistic studies have revealed that the compound may affect mitochondrial function and induce oxidative stress within cells. This was evidenced by increased reactive oxygen species (ROS) production and mitochondrial membrane depolarization in treated cell lines .
Case Studies
One notable case study involved the synthesis and evaluation of a series of tetrahydroquinoline derivatives based on the parent structure of the compound . These derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo.
Findings from Case Studies:
- Cytotoxicity Assessment : Compounds were assessed for cytotoxicity against several cancer cell lines using standard assays.
- Animal Models : In vivo studies demonstrated that selected compounds significantly reduced tumor size in murine models.
- Structure-Activity Relationship (SAR) : The studies highlighted a correlation between structural modifications and biological activity, suggesting that specific functional groups enhance efficacy against cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Data
Table 2: Comparative Physicochemical Properties
- Biological Activity : While direct data for the target compound is unavailable, analogs like the orexin antagonists () show sub-micromolar potency, suggesting plausible efficacy in similar ranges. The acetylcholinesterase inhibitors () highlight the acetamide scaffold’s versatility in enzyme targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
